

An In-Depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(Diphenylamino)phenyl)ethanone

Cat. No.: B156629

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1-(4-(diphenylamino)phenyl)ethanone**, a versatile chemical intermediate. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

1-(4-(Diphenylamino)phenyl)ethanone, also known by synonyms such as 4-Diphenylaminoacetophenone and 4-acetyltriphenylamine, is a ketone derivative of triphenylamine.^[1] Its core molecular data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ NO	[1]
Molecular Weight	287.36 g/mol	[1]
CAS Number	1756-32-7	[1]
IUPAC Name	1-[4-(N-phenylanilino)phenyl]ethanone	[1]

Physicochemical Properties

The physical and chemical properties of **1-(4-(diphenylamino)phenyl)ethanone** are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
Melting Point	112-113 °C
Boiling Point (Predicted)	375.4 ± 25.0 °C
Density (Predicted)	1.129 ± 0.06 g/cm ³
Storage Conditions	Store in a dark place under an inert atmosphere at room temperature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-(4-(diphenylamino)phenyl)ethanone**. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 197 ppm and the methyl carbon of the acetyl group around 26 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.^[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:^[3]^[4]^[5]

Wavenumber (cm ⁻¹)	Functional Group
~1680	C=O (Ketone) stretching
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C stretching
1350-1200	C-N stretching

Synthesis and Experimental Protocols

1-(4-(Diphenylamino)phenyl)ethanone can be synthesized through several methods. Two common approaches are the Friedel-Crafts acylation of triphenylamine and the Buchwald-Hartwig amination. A review of the preparation and reactivity of 1-(4-substituted-aminophenyl) ethanones provides a basis for these synthetic strategies.[\[6\]](#)

Experimental Protocol: Friedel-Crafts Acylation of Triphenylamine

This method involves the reaction of triphenylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

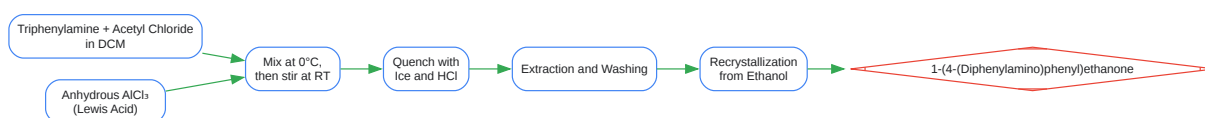
- Triphenylamine
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)

- Ethanol

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve triphenylamine in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous AlCl_3 to the stirred solution.
- Add acetyl chloride dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **1-(4-(diphenylamino)phenyl)ethanone**.

Synthesis Workflow: Friedel-Crafts Acylation



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Caption: Workflow for the synthesis of **1-(4-(diphenylamino)phenyl)ethanone** via Friedel-Crafts acylation.

Applications in Research and Drug Development

1-(4-(Diphenylamino)phenyl)ethanone serves as a key building block in the synthesis of various organic molecules with potential biological and material science applications.

Precursor for Chalcone Synthesis

This compound is a valuable precursor for the synthesis of chalcones, which are known for their wide range of biological activities.^[7] The synthesis typically proceeds via a Claisen-Schmidt condensation reaction.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

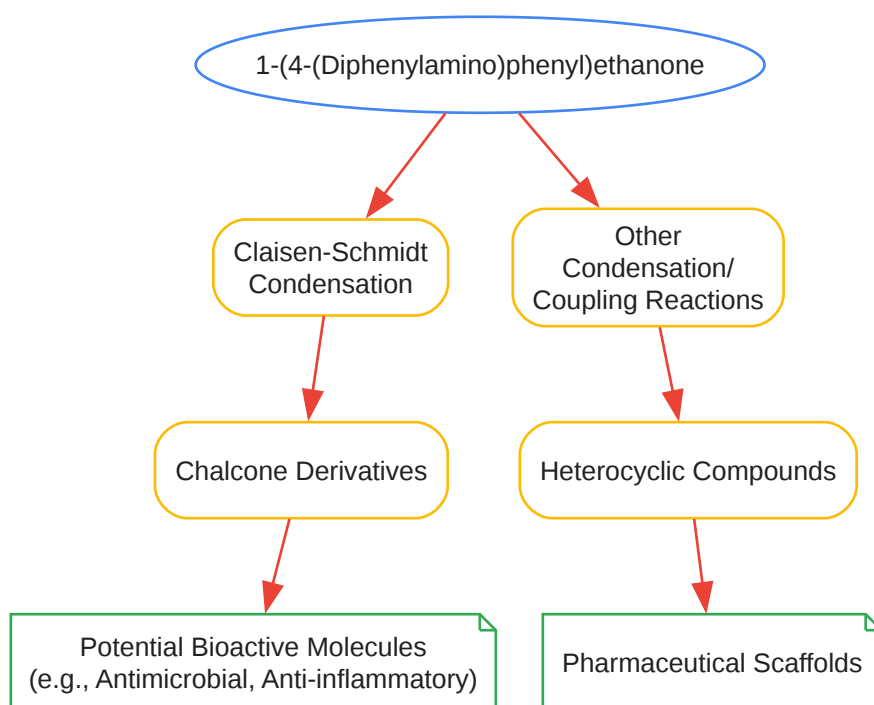
- **1-(4-(Diphenylamino)phenyl)ethanone**
- Aromatic aldehyde (e.g., benzaldehyde)
- Sodium hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- Dissolve **1-(4-(diphenylamino)phenyl)ethanone** and the aromatic aldehyde in ethanol in a flask.
- Slowly add an aqueous solution of NaOH to the stirred mixture.

- Continue stirring at room temperature for several hours until a precipitate forms.
- Monitor the reaction by TLC.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Logical Relationship: Role as a Synthetic Intermediate



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Caption: Synthetic utility of **1-(4-(diphenylamino)phenyl)ethanone** as a precursor to bioactive compounds.

Potential in Medicinal Chemistry

While direct biological activity of **1-(4-(diphenylamino)phenyl)ethanone** is not extensively reported, its derivatives are of interest. For instance, derivatives of the structurally related 1-

phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria.[8][9] This suggests that **1-(4-(diphenylamino)phenyl)ethanone** could be a valuable scaffold for the development of new antibacterial agents.

Potential in Materials Science

The triphenylamine core is a well-known hole-transporting moiety. A related compound, 1-(4'-diphenylaminobiphenyl-4-yl)ethanone, has been studied for its fluorescence properties and potential applications in organic light-emitting diodes (OLEDs).[10] This indicates that **1-(4-(diphenylamino)phenyl)ethanone** and its derivatives could be explored for their utility in organic electronics.

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